

Application Note: Analytical Standardization of (S)-Norreticuline

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Compound of Interest

Compound Name: (S)-Norreticuline

CAS No.: 4781-58-2

Cat. No.: B119251

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Abstract

(S)-Norreticuline (C₁₈H₂₁NO₄) is a pivotal benzyloisoquinoline alkaloid (BIA) and the immediate N-demethylated precursor to (S)-Reticuline, the central branch point in the biosynthesis of commercially vital opioids (morphine, codeine) and antimicrobial agents (berberine). Despite its metabolic significance, analytical standardization is complicated by its susceptibility to catechol oxidation and the critical need for enantiomeric purity. This guide provides a validated workflow for the stabilization, separation, and mass spectrometric quantification of **(S)-Norreticuline** in complex biological matrices.

Chemical Identity & Stability Mechanics[1]

The Catechol Challenge

(S)-Norreticuline contains a catechol moiety (vicinal hydroxyl/methoxy groups on the aromatic rings) and a secondary amine. The primary stability risk is the oxidation of the phenol group to an o-quinone, followed by polymerization (melanization) or non-specific binding to proteins.

- **Oxidation Mechanism:** Under neutral or basic pH, the phenolic proton dissociates, increasing electron density and susceptibility to Reactive Oxygen Species (ROS). This leads to the formation of the o-semiquinone radical and subsequent irreversible degradation.

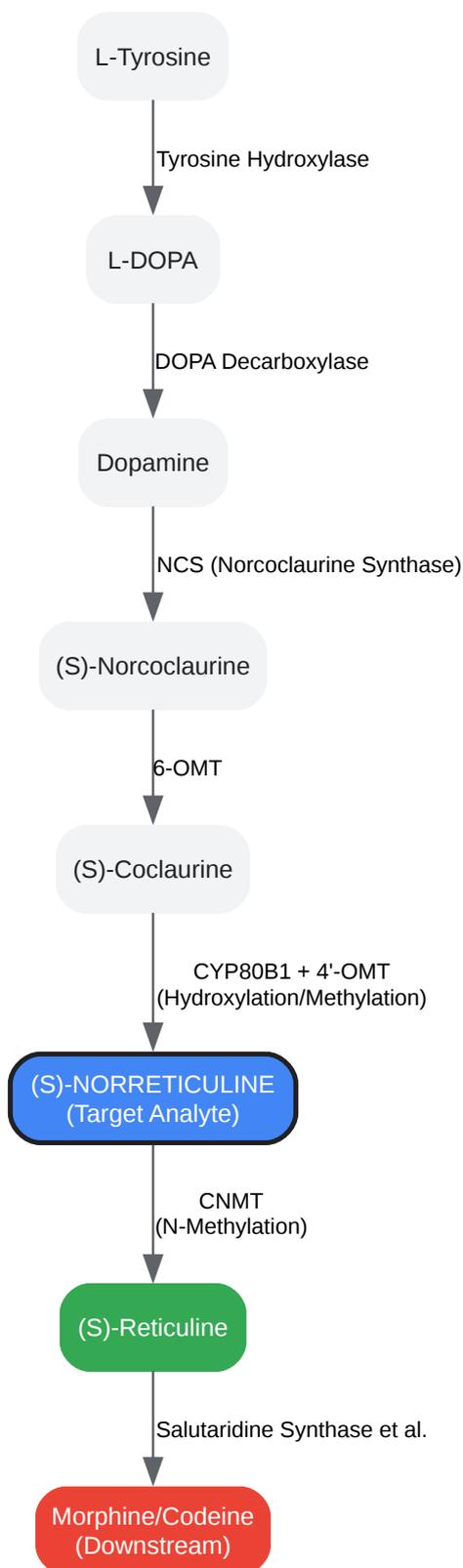
- **Secondary Amine Reactivity:** Unlike Reticuline, Norreticuline possesses a secondary amine, making it prone to tailing on silanol-active HPLC columns and potential carbamate formation if exposed to atmospheric CO₂ in basic solutions.

Physicochemical Data Table

Parameter	Value	Notes
IUPAC Name	1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol	
Formula	C ₁₈ H ₂₁ NO ₄	
Monoisotopic Mass	315.1471 Da	[M+H] ⁺ = 316.1544
pKa (Calc)	~8.5 (Amine), ~9.8 (Phenol)	Base extraction requires pH > 10
Solubility	MeOH, EtOH, DMSO, Acidic H ₂ O	Poor in neutral H ₂ O
Storage	-20°C, Desiccated, Argon/N ₂ flush	Critical: Protect from light

Biosynthetic Context

Understanding the origin of **(S)-Norreticuline** is essential for metabolic engineering applications. It serves as the substrate for Coclaurine N-methyltransferase (CNMT).



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Figure 1: Position of **(S)-Norreticuline** in the Benzyloisoquinoline Alkaloid (BIA) pathway. It is the immediate precursor to the central intermediate Reticuline.

Analytical Protocols

Protocol A: Sample Preparation (Anti-Oxidation Method)

Objective: Extract **(S)-Norreticuline** from cell lysate or plant tissue while preventing catechol oxidation.

- Lysis Buffer: Prepare 80% Methanol / 20% Water (v/v) containing 0.1% Formic Acid and 10 mM Ascorbic Acid.
 - Rationale: Formic acid protonates the amine (increasing solubility) and the phenol (preventing oxidation). Ascorbic acid acts as a sacrificial antioxidant.
- Extraction: Add 500 µL buffer to 10 mg lyophilized tissue or cell pellet. Vortex 10 min at 4°C.
- Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
- Filtration: Transfer supernatant to a 0.22 µm PTFE filter vial. Analyze immediately or store at -80°C.

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity quantitation using Multiple Reaction Monitoring (MRM).

- Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.^[1]
- Gradient: 5% B (0-1 min) → 30% B (5 min) → 95% B (6 min).

MS Source Parameters (ESI Positive):

- Gas Temp: 350°C
- Capillary Voltage: 4000 V
- Nebulizer: 35 psi

MRM Transitions:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Identity
316.2	178.1	25	Quantifier (Isoquinoline core)
316.2	137.1	35	Qualifier (Benzyl moiety)

| 316.2 | 299.1 | 15 | Qualifier (Loss of NH₃) |

- Mechanistic Insight: The primary fragmentation involves the cleavage of the C1-C α bond, yielding the isoquinoline cation (m/z 178) and the benzyl radical, or the benzyl cation (m/z 137).

Protocol C: Chiral Separation (Enantiomeric Purity)

Objective: Distinguish **(S)-Norreticuline** from (R)-Norreticuline. Biological enzymes (CNMT) are highly stereospecific for the (S)-isomer.

- Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IB.
 - Note: Polysaccharide-based columns are superior to protein-based columns for preparative loading and robustness.
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1).

- Alternative (Reverse Phase): 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40) on Chiralpak IC-3R.
- Detection: UV at 280 nm.
- Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer on cellulose-based columns in normal phase, but standards must be run to confirm order for the specific column lot.

Validation & Quality Control

System Suitability Testing (SST)

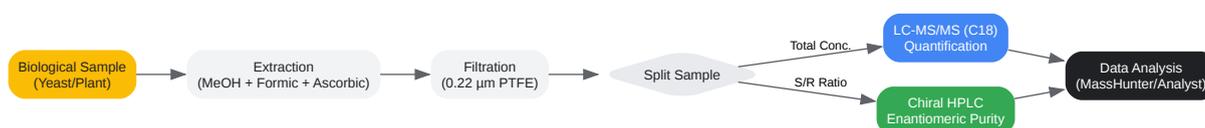
Before running samples, ensure the system meets these criteria:

- Tailing Factor (Tf): Must be < 1.5 . (High tailing indicates secondary amine interaction with silanols; add more ammonium acetate if necessary).
- Signal-to-Noise (S/N): > 10 for the LOQ standard (typically 1-5 ng/mL).
- Carryover: Inject a blank after the highest standard. Peak area must be $< 20\%$ of the LOQ.

Linear Range & Limits

- Linearity: 1 ng/mL to 1000 ng/mL ($R^2 > 0.995$).
- LOD (Limit of Detection): ~ 0.5 ng/mL (on Triple Quad).
- LOQ (Limit of Quantitation): ~ 1.0 ng/mL.

Analytical Workflow Diagram



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Figure 2: Integrated analytical workflow for **(S)-Norreticuline** determination.

References

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